![molecular formula C16H16N2O3S3 B2400347 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole CAS No. 1251577-30-6](/img/structure/B2400347.png)
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Spectral Analysis
Research on compounds related to 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole has focused on the synthesis and spectral analysis of various derivatives, highlighting their potential in biological applications. For example, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide exhibited moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria, as detailed through 1H-NMR, IR, and mass spectral data analysis (Khalid et al., 2016). Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides has been explored, with compounds showing significant binding affinity and orientation in the active sites of the human butyrylcholinesterase enzyme, suggesting potential for the treatment of diseases related to enzyme dysfunction (Khalid et al., 2016).
Antimicrobial and Antifungal Studies
New pyridine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, underscoring the versatility of benzothiazole and its derivatives in developing new therapeutic agents. These compounds, through a series of chemical reactions and structural elucidation via spectral data, have shown promising activity against various bacterial and fungal strains, suggesting their potential in addressing drug-resistant microbial infections (Patel & Agravat, 2007).
Anticancer Activity
The exploration of novel 1,2-dihydropyridine, thiophene, and thiazole derivatives has revealed significant anti-breast cancer activity. These compounds, incorporating a biologically active sulfone moiety, have been tested in-vitro against the human breast cancer cell line MCF7, with some derivatives showing better activity than the reference drug Doxorubicin. This research illustrates the potential of these compounds in cancer therapy, offering a foundation for further investigation into their mechanisms of action and potential therapeutic applications (Al-Said et al., 2011).
Enzyme Inhibition and Biological Evaluation
Studies on thiazole-aminopiperidine hybrid analogues have demonstrated their effectiveness as Mycobacterium tuberculosis GyrB inhibitors. Through a meticulous design and synthesis process, these compounds have shown promising results in various assays, highlighting their potential in the development of new treatments for tuberculosis. This research emphasizes the importance of targeted enzyme inhibition in combating infectious diseases and the role of innovative chemical synthesis in drug discovery (Jeankumar et al., 2013).
properties
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S3/c19-24(20,15-6-3-11-22-15)18-9-7-12(8-10-18)21-16-17-13-4-1-2-5-14(13)23-16/h1-6,11-12H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUXUNPDFMONFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


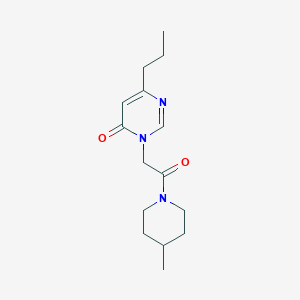

![(E,2R)-6-[(7R,10R,12R,13S,14S)-7,12-Dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B2400271.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2400273.png)
![1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2400277.png)
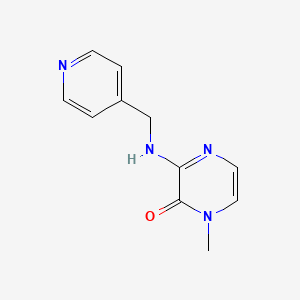
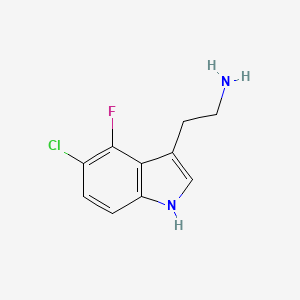
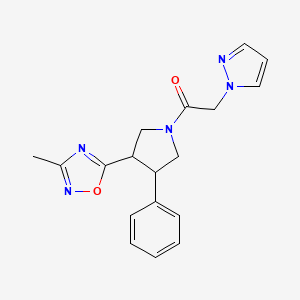

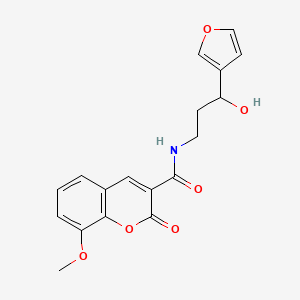
![Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2400284.png)

![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400286.png)